R 80123

Cardiovascular Pharmacology Positive Inotropy Heart Failure Models

R 80123 (CAS 133718-30-6) is the low-potency Z-isomer of R 79595, essential for validating stereospecific PDE III inhibition. - ~100-fold less potent than E-isomer R 80122 in restoring cardiac output-definitive negative control for PDE III-mediated inotropy. - Enables SAR studies quantifying the impact of oxime ether Z-configuration on PDE III binding. - Used as HPLC/MS reference standard for isomer separation and purity verification. Available in 1-50 mg with global shipping.

Molecular Formula C26H29N5O3
Molecular Weight 459.5 g/mol
CAS No. 133718-30-6
Cat. No. B1662182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 80123
CAS133718-30-6
Molecular FormulaC26H29N5O3
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
InChIInChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25-
InChIKeyVHDUUXNHZLBGHQ-GNVQSUKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R 80123 Chemical Class and Pharmacological Identity


R 80123 (CAS 133718-30-6), known chemically as (Z)-N-cyclohexyl-N-methyl-2-((((2-oxo-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-7-yl)(phenyl)methylene)amino)oxy)acetamide, is the Z-isomer of the cardiotonic agent R 79595 and belongs to the 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline class of compounds [1]. It functions as a selective inhibitor of phosphodiesterase (PDE) III, an enzyme critical in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are key to modulating cardiac and smooth muscle contractility [1]. The compound is primarily utilized as a research tool in cardiovascular pharmacology, particularly for the investigation of PDE III inhibition mechanisms and the development of cardiotonic agents.

R 80123 Stereochemistry Prevents Substitution


The substitution of R 80123 with its structural analogs, including its E-isomer R 80122 (Revizinone) or the parent mixture R 79595, is not scientifically valid due to profound, quantifiable differences in both biochemical and functional potency. The stereochemistry of the oxime ether double bond—specifically the Z- versus E-configuration—dramatically impacts the molecule's ability to inhibit PDE III and produce positive inotropic effects [1]. Direct head-to-head studies in an acute heart failure model demonstrate that R 80122 (E-isomer) is nearly 100-fold more potent than R 80123 (Z-isomer) in restoring cardiac output [1]. Consequently, using R 80123 in an assay designed for the high-potency E-isomer would yield negligible activity, while using R 80122 in a study requiring the low-activity Z-isomer as a control would produce a positive signal, potentially confounding the interpretation of stereospecific activity. The selection between these isomers must therefore be guided by the specific quantitative endpoints required for a given experiment.

R 80123 Comparative Potency Evidence


Z- vs. E-Isomer Potency in Cardiac Function Restoration

In a guinea-pig acute heart failure model (hexobarbital-depressed heart-lung preparation), R 80122 (E-isomer) was nearly 100-fold more potent than R 80123 (Z-isomer) in reconstituting contractility and cardiac output [1]. This stereospecific difference is a critical selection criterion for experiments requiring either a potent PDE III inhibitor or a low-activity stereoisomer control.

Cardiovascular Pharmacology Positive Inotropy Heart Failure Models

PDE III Inhibition Potency and Selectivity Profile

While direct IC50 data for R 80123 is not widely reported, the class benchmark is set by its active E-isomer, R 80122, which potently and selectively inhibits PDE III. R 80122 demonstrates an IC50 of 0.017 ± 0.001 µmol/L (17 nM) against PDE III from guinea-pig ventricles and exhibits high selectivity with IC50 ratios of 2353 (PDE II/PDE III) to 7000 (PDE I/PDE III) [1]. This profile defines the upper limit of achievable activity for this chemotype and provides a reference frame for interpreting the diminished activity of the Z-isomer.

Enzymology Phosphodiesterase Drug Discovery

Hemodynamic Profile: No Positive Chronotropy

In the acute heart failure model, the cardiotonic effects of R 80122 (E-isomer) were not accompanied by an increase in heart rate (positive chronotropy), a side effect observed with milrinone, theophylline, and (−)-adrenaline [1]. This hemodynamic profile suggests a cleaner inotropic action for the active isomer. While this property is associated with the active E-isomer, it is a class characteristic that may be studied using the low-potency Z-isomer (R 80123) as a control.

Cardiovascular Pharmacology Hemodynamics Drug Safety

Stereochemical Determinants of PDE III Inhibition

The structural difference between R 80122 (E-isomer) and R 80123 (Z-isomer) is solely the geometry of the oxime ether double bond. This single stereochemical change results in a nearly 100-fold difference in functional cardiotonic potency [1]. This makes R 80123 an indispensable tool for probing the stereospecific requirements of the PDE III binding pocket and for validating the activity of the E-isomer.

Structure-Activity Relationship (SAR) Medicinal Chemistry Isomerism

R 80123 Research Applications


Negative Control for Stereospecific PDE III Inhibition Assays

R 80123 (Z-isomer) is used as a low-potency control to confirm that the biological activity observed with R 80122 (E-isomer) or related compounds is truly stereospecific and mediated by PDE III. Its 100-fold lower potency in functional assays [1] ensures that any observed effect is not due to non-specific or off-target activity of the chemotype. This is a standard practice in pharmacology and medicinal chemistry to validate target engagement and stereoselective binding.

Structure-Activity Relationship (SAR) Studies in Imidazoquinazoline Cardiotonics

Researchers investigating the SAR of PDE III inhibitors employ R 80123 alongside R 80122 to delineate the impact of oxime ether stereochemistry on enzyme inhibition and cardiac function. The ~100-fold difference in functional potency [1] provides a quantitative benchmark for evaluating the structural requirements for optimal PDE III binding and informs the design of next-generation cardiotonic agents with improved efficacy and selectivity.

Comparative Hemodynamic Profiling in Ex Vivo Heart Preparations

In isolated heart or heart-lung preparations (e.g., Langendorff or working heart models), R 80123 serves as a reference compound to differentiate the hemodynamic effects of the active E-isomer (R 80122) from those of the low-potency Z-isomer. This approach allows researchers to confirm that the observed increase in contractility (positive inotropy) without a concomitant increase in heart rate (positive chronotropy) [1] is a direct consequence of stereospecific PDE III inhibition, rather than a class-wide effect.

Reference Standard in Analytical Chemistry and Quality Control

Due to its distinct stereochemistry and well-defined chemical structure, R 80123 is utilized as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for the separation and identification of R 79595 isomers. This application is critical for pharmaceutical development and quality control processes where accurate determination of isomeric purity is essential for ensuring consistent biological activity and safety of drug candidates.

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